molecular formula C18H14FN3O2 B2425115 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide CAS No. 1396684-80-2

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide

Cat. No.: B2425115
CAS No.: 1396684-80-2
M. Wt: 323.327
InChI Key: IQNNQFQOBXFIFY-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a fluorophenoxy group and a phenylacetamide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving benzylidene acetones and ammonium thiocyanates. This process includes ring closure, aromatization, and S-methylation.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions.

    Attachment of the Phenylacetamide Moiety: The phenylacetamide group is attached through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenoxy group and a phenylacetamide moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Its unique structure, characterized by the incorporation of a fluorophenoxy group and a phenylacetamide moiety, suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H14FN3O2
  • Molecular Weight : 323.3 g/mol
  • CAS Number : 1396684-80-2
PropertyValue
Molecular FormulaC18H14FN3O2
Molecular Weight323.3 g/mol
CAS Number1396684-80-2

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly protein kinases. The compound has been shown to inhibit these kinases by binding to their ATP-binding sites, thus preventing the phosphorylation of target proteins involved in critical signaling pathways related to cell growth and proliferation. This mechanism positions it as a potential candidate for anticancer therapies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against prostate carcinoma (PC3) cells. The compound's efficacy was compared with standard treatments, showcasing its potential as a viable alternative or adjunct therapy.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound on PC3 cells. The results indicated an IC50 value of approximately 52 μM, which is competitive with established drugs like imatinib (IC50 = 40 μM) .

CompoundCell LineIC50 (μM)
This compoundPC352
ImatinibPC340

Antimicrobial Activity

In addition to anticancer properties, this compound has also been investigated for its antimicrobial activity. Studies have shown that it exhibits significant effects against various pathogens, suggesting its potential use in treating infections.

In Vitro Antimicrobial Evaluation

The antimicrobial evaluation revealed that this compound demonstrated synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole against multiple bacterial strains.

CompoundMIC (μg/mL)Synergistic Effect
This compound + Ciprofloxacin0.22Yes
This compound + Ketoconazole0.25Yes

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-8-4-5-9-16(15)24-18-20-11-14(12-21-18)22-17(23)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNNQFQOBXFIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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